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molecular formula C7H6N2O B1347345 2-Methoxynicotinonitrile CAS No. 7254-34-4

2-Methoxynicotinonitrile

Cat. No. B1347345
M. Wt: 134.14 g/mol
InChI Key: IHWZCGMZILLKFD-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

4.98 g (217 mmol) of sodium is added to 80 ml of anhydrous methanol. The reaction medium is stirred at room temperature for 10 minutes and then 10 g (72.2 mmol) of 2-chloronicotinonitrile is added at 0° C. The reaction medium is stirred at 25° C. for 16 hours. The reaction is hydrolyzed by slowly adding water at 0° C. After returning to room temperature, the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 7.85 g (81%) of 2-methoxy-nicotinonitrile in the form of a yellow solid.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][OH:3].Cl[C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8]>O>[CH3:2][O:3][C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8] |^1:0|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred at 25° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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